(5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile

Chiral resolution Stereochemistry CCR5 antagonist

(5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile (CAS 2750723-39-6) is a chiral, non-racemic pyrrolidinone derivative with the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol. The compound features a defined (5S) absolute configuration, a cyclopropyl group at the 3-position, and a nitrile substituent, classifying it as a specialized heterocyclic building block.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
Cat. No. B13907307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC1CC(C(=O)N1)(C#N)C2CC2
InChIInChI=1S/C9H12N2O/c1-6-4-9(5-10,7-2-3-7)8(12)11-6/h6-7H,2-4H2,1H3,(H,11,12)/t6-,9?/m0/s1
InChIKeyOFLIZMHGJUWIHY-AADKRJSRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile: A Chiral Pyrrolidinone Building Block for Medicinal Chemistry Procurement


(5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile (CAS 2750723-39-6) is a chiral, non-racemic pyrrolidinone derivative with the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol . The compound features a defined (5S) absolute configuration, a cyclopropyl group at the 3-position, and a nitrile substituent, classifying it as a specialized heterocyclic building block. Preliminary pharmacological screening data indicate that this chemotype can act as a CCR5 antagonist, suggesting utility in programs targeting HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [1]. Its structural complexity and stereochemical purity differentiate it from simpler, achiral pyrrolidine-3-carbonitrile scaffolds commonly used in medicinal chemistry.

Why Generic Pyrrolidine-3-carbonitriles Cannot Replace (5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile in Stereospecific Synthesis


Generic substitution with simpler, achiral, or racemic pyrrolidine-3-carbonitriles is not feasible when a defined (5S) stereocenter is required for downstream diastereoselective transformations or target engagement. The (5S) absolute configuration at the 5-position of the pyrrolidinone ring directly governs the three-dimensional orientation of the methyl substituent, which is critical for molecular recognition at chiral biological targets such as CCR5 [1]. Commercially available alternatives like (3R,5S)-, (3S,5S)-, or (3S,5R)-configured isomers possess distinct spatial arrangements that can lead to divergent biological activity or altered pharmacokinetic profiles . Furthermore, the concurrent presence of the 3-cyclopropyl and 3-carbonitrile groups on the 2-oxo-pyrrolidine core creates a unique steric and electronic environment that modulates both metabolic stability and binding affinity in ways that des-cyclopropyl or des-nitrile analogs cannot replicate.

Quantitative Differentiation Evidence for (5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile


Stereochemical Configuration Divergence: (5S) vs. (5R) and Other Diastereomers

The (5S) absolute configuration represents a distinct stereochemical entity within the 3-cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile family. The (5S) isomer (CAS 2750723-39-6) is structurally and configurationally distinct from the (3R,5S)-isomer (CAS 1462290-00-1), the (3S,5S)-isomer (CAS 1462289-99-1), and the (3S,5R)-isomer. In the 1,3,4-trisubstituted pyrrolidine CCR5 antagonist series, stereochemistry at the pyrrolidine ring positions is a primary determinant of receptor binding affinity, with specific diastereomers showing orders-of-magnitude differences in IC50 values [1]. Using the (5S) isomer as a synthetic intermediate enforces a specific topological constraint that propagates through subsequent synthetic steps, ensuring the final agent matches the active stereochemistry identified in lead optimization.

Chiral resolution Stereochemistry CCR5 antagonist Enantiomeric purity

CCR5 Antagonist Phenotype: Functional Class Differentiation from Non-Cyclopropyl Pyrrolidine Analogs

Compounds within the 3-cyclopropyl-2-oxo-pyrrolidine-3-carbonitrile class have been identified through pharmacological screening as CCR5 antagonists with potential applications in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. The cyclopropyl group at the 3-position is a key pharmacophoric element present in multiple patented CCR5 antagonist scaffolds, including those described in WO2004055010A2 [2]. While direct, publicly available IC50 data for this specific (5S)-configured compound against CCR5 are currently absent from the peer-reviewed literature, its structural homology to known potent 1,3,4-trisubstituted pyrrolidine CCR5 antagonists (which achieve IC50 values as low as 0.110 nM in P4R5 cell-based assays for optimized leads) [3] supports its use as a privileged intermediate for generating target-focused libraries.

CCR5 antagonism HIV entry inhibition Chemokine receptor Antiviral

Comparative Purity and Supply Consistency Across Stereoisomers

Commercially, the (5S)-3-cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile (CAS 2750723-39-6) is available at 97% purity from established chemical suppliers, with some vendors offering 98% purity grades . In comparison, the (3R,5S)-isomer (CAS 1462290-00-1) is typically listed at 95% purity . The (3S,5S)-isomer and (3R,5R)-isomer are available from fewer suppliers and often at higher price points, reflecting more complex synthetic routes. For procurement decisions, the 2-3 percentage point purity differential translates into reduced purification burden when the (5S)-isomer is selected as the starting material for multistep synthesis, directly impacting overall yield and cost-of-goods calculations.

Chemical purity Quality control Procurement specification Batch consistency

High-Value Application Scenarios for (5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile in Drug Discovery


Stereospecific Synthesis of CCR5-Targeted Antiviral Leads

Medicinal chemistry teams developing next-generation CCR5 antagonists for HIV entry inhibition should prioritize this (5S)-configured building block to maintain the stereochemical integrity established in the 1,3,4-trisubstituted pyrrolidine SAR series [1]. The cyclopropyl and nitrile substituents provide the core pharmacophore, while the (5S) methyl orientation governs molecular recognition at the CCR5 binding pocket. Use of this defined stereoisomer eliminates the need for chiral chromatography at later synthetic stages, streamlining route development and improving overall atom economy.

Diastereomer Library Construction for Chemokine Receptor Selectivity Profiling

For selectivity profiling across the chemokine receptor family (CCR1, CCR2, CCR3, CCR5), the (5S)-configured compound serves as the reference isomer against which the (5R)-, (3R,5S)-, and (3S,5S)-diastereomers can be systematically compared [2]. Parallel procurement of all accessible diastereomers enables construction of a stereochemistry-activity relationship (SSAR) matrix, revealing which receptor subtypes tolerate configurational changes and which are stereospecifically activated or inhibited.

Metabolic Stability Optimization Through Cyclopropyl Modification

The 3-cyclopropyl substituent on the 2-oxo-pyrrolidine core is a recognized strategy for improving metabolic stability relative to unsubstituted or alkyl-substituted analogs by introducing steric shielding at the metabolically labile 3-position [3]. Teams optimizing cytochrome P450 oxidative metabolism in pyrrolidine-based series can use this compound as a direct comparator to des-cyclopropyl controls, quantifying the impact of cyclopropane incorporation on intrinsic clearance in hepatocyte or microsomal assays.

Multikilogram Route Scouting and Process Chemistry Development

Process chemistry groups tasked with scaling chiral pyrrolidinone intermediates for preclinical development should evaluate the (5S)-isomer as the preferred starting point due to its multi-vendor commercial availability at 97-98% purity and its established synthetic accessibility via cyclopropylation-cyclization sequences [1]. The broader supplier base and higher purity specification relative to other diastereomers translate to lower cost-per-kilogram and reduced lead times for GMP campaign initiation.

Quote Request

Request a Quote for (5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.